1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE
Description
Properties
CAS No. |
147299-70-5 |
|---|---|
Molecular Formula |
C23H18N2O6 |
Molecular Weight |
418.405 |
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]propoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O6/c26-20-10-11-21(27)24(20)16-2-6-18(7-3-16)30-14-1-15-31-19-8-4-17(5-9-19)25-22(28)12-13-23(25)29/h2-13H,1,14-15H2 |
InChI Key |
LYRBGUJUZNLARL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Synonyms |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation (US5484948A)
Palladium on carbon (Pd/C, 0.5–1.0 wt%) facilitates hydrogenation at 30–40°C under 1–3 atm H₂ pressure. The reaction completes within 4 hours, as evidenced by hydrogen uptake cessation. Post-reduction, the amine product precipitates by dropwise water addition at 80–90°C, followed by filtration and methanol washing. This method achieves yields of 90–95% and purity >98%.
Hydrazine Hydrate Reduction (CN102391135A)
An alternative approach employs hydrazine hydrate (70 wt%) with Pd/C (0.01–0.03 wt%) in ethanol at 68–70°C for 8–10 hours. The product is isolated by cooling to −10–10°C, yielding 97–98% with 99% purity (HPLC).
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Hydrogenation | Hydrazine Hydrate |
|---|---|---|
| Catalyst | Pd/C (0.5–1.0 wt%) | Pd/C (0.01–0.03 wt%) |
| Temperature | 30–40°C | 68–70°C |
| Time | 4 hours | 8–10 hours |
| Yield | 90–95% | 97–98% |
| Purity (HPLC) | >98% | 99% |
Maleinization to 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE
The final step involves reacting the bis(4-aminophenoxy)propane with maleic anhydride. As per US5484948A, maleic anhydride (2.7 equivalents) and phosphoric acid (catalytic) are added to a solution of the diamine in mixed xylene/N,N-dimethylformamide. The mixture is heated to 140–150°C for 5 hours, with water removal via azeotropic distillation. The product precipitates upon concentration and cooling, yielding 96.7% purity (HPLC) after methanol washing.
Critical Conditions:
- Solvent System: Xylene/N,N-dimethylformamide (3:1 v/v)
- Catalyst: Phosphoric acid (1–2 mol%)
- Reaction Time: 5–7 hours
- Workup: Sequential washing with warm water and methanol
Industrial-Scale Considerations
Catalyst Recovery and Reuse
Pd/C catalysts from hydrogenation steps are recoverable via filtration and reactivation, reducing costs in continuous production. Hydrazine-based methods, while high-yielding, generate stoichiometric hydrazine byproducts requiring neutralization.
Purification Challenges
Residual solvents (e.g., N,N-dimethylformamide) in the maleinization step necessitate azeotropic distillation to prevent side reactions. Crystallization from methanol ensures removal of unreacted maleic anhydride.
Scalability
Batch processes described in US5484948A are scalable to multi-kilogram batches, with consistent yields (>95%) across trials. Continuous flow systems remain unexplored but could enhance throughput.
Analytical Characterization
Melting Point: 130–131°C (hydrazine method) vs. 128–130°C (hydrogenation method)
Purity: HPLC analysis confirms >99% purity for both routes, with minor impurities attributed to oligomerization byproducts.
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE undergoes several types of chemical reactions, including:
Polymerization: The maleimide groups at the ends of the molecule can undergo homopolymerization upon heating, forming highly crosslinked thermosetting polymers.
Michael Addition: This compound can react with primary or secondary diamines through Michael addition, leading to chain extension and reduced brittleness of the resulting polymers.
Common Reagents and Conditions
Polymerization: Typically carried out under thermal conditions without the need for free radical initiators.
Michael Addition: Requires primary or secondary diamines and is usually conducted under thermal curing conditions.
Major Products
The major products formed from these reactions are highly crosslinked thermosetting polymers with excellent thermal stability and mechanical properties .
Scientific Research Applications
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE exerts its effects is through the formation of highly crosslinked polymer networks. The maleimide groups undergo polymerization or Michael addition reactions, leading to the creation of a robust and thermally stable polymer matrix . This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,3-Bis(4-bromophenyl)-2-propanone
- Empirical Formula: C₁₅H₁₂Br₂O (vs. C₁₇H₁₆N₂O₄ for 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE).
- Functional Groups: Bromophenyl ketone vs. maleimide-phenoxy.
- Reactivity : Bromophenyl groups undergo nucleophilic substitution (e.g., Suzuki coupling), whereas maleimides participate in Michael addition or Diels-Alder reactions.
- Applications : Primarily used as a chemical intermediate (e.g., in organic synthesis) rather than in polymer networks .
- Thermal Stability : Brominated aromatics typically exhibit higher thermal stability (~250–300°C decomposition) compared to maleimides (~200–250°C).
1,3-Bis-(2,4-diaminophenoxy)-propane
- Empirical Formula : C₁₅H₂₀N₄O₂ (vs. C₁₇H₁₆N₂O₄ for the target compound).
- Functional Groups: Diaminophenoxy vs. maleimidophenoxy.
- Reactivity : Diamines are oxidative dye precursors (reacting with H₂O₂ to form pigments), contrasting with maleimides’ electrophilic crosslinking behavior.
- Applications : Used in cosmetics (hair dyes at ≤2% concentration) rather than industrial polymers .
- Solubility: Diaminophenoxy derivatives are more polar and water-soluble than maleimides, which are typically soluble in aprotic solvents (e.g., DMF, DMSO).
Structural and Functional Analysis
Table 1: Key Properties of this compound and Analogs
Research Findings and Implications
- Spatial Geometry : The 1,4-propane spacer in the target compound likely provides greater flexibility and reduced steric hindrance compared to 1,3-substituted analogs, enhancing crosslinking efficiency in polymers.
- Electrophilicity: Maleimide groups exhibit higher electrophilicity than bromophenyl or diaminophenoxy groups, enabling faster reaction kinetics in polymer curing .
Q & A
Basic: What are the standard synthetic protocols for 1,4-bis(4-maleimidophenoxy)propane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reacting 4-aminophenol derivatives with maleic anhydride in glacial acetic acid under controlled stoichiometry. Chain extension with flexible ether-linked monomers (e.g., QA) is performed via nucleophilic addition, with reaction temperatures maintained at 140°C in Teflon-lined reactors to ensure high yields (~91%) . Optimization includes adjusting catalyst use (e.g., CoCl₂·6H₂O), as its absence leads to failed reactions . Characterization via IR spectroscopy and differential scanning calorimetry (DSC) confirms successful imidization and cross-linking .
Basic: How is the crystalline structure of this compound-derived polymers determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 293 K using Mo-Kα radiation. Structures are solved via direct methods (ShelXT) and refined with ShelXL in Olex2, applying riding models for hydrogen atoms. Key parameters include lattice constants (e.g., monoclinic P12₁/c1, a = 10.589 Å, β = 100.85°) and bond-length analysis (e.g., Mo–O bonds: 1.6906–2.3298 Å) . Symmetry validation via PLATON ensures no overlooked space groups .
Basic: What analytical techniques are critical for characterizing thermal stability in bismaleimide resins?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) measures decomposition onset and char yield (e.g., 56–61% at 800°C). DSC identifies glass transition (Tg) and curing exotherms. Chain-extended resins show reduced thermal stability compared to neat resins, attributed to flexible spacer incorporation . FT-IR monitors imide ring formation (∼1700 cm⁻¹ for C=O stretches) .
Advanced: How can conflicting data on thermal stability in chain-extended bismaleimides be resolved?
Methodological Answer:
Discrepancies arise from spacer rigidity and cross-link density. For ether-linked resins (e.g., QA-modified), compare TGA data across synthesis batches to isolate spacer-length effects. Use dynamic mechanical analysis (DMA) to correlate storage modulus with cross-linking efficiency. Computational modeling (e.g., molecular dynamics) predicts backbone flexibility and degradation pathways .
Advanced: What strategies improve the integration of this compound into high-performance composites?
Methodological Answer:
Copolymerization with fluorinated diamines (e.g., 1,4-bis(4-aminophenoxy)tetrafluorobenzene) enhances solubility and reduces dielectric constants. Adhesion to substrates like copper foil is tested via peel tests after thermal curing (250–300°C). Hyperbranched poly(amide-imide)s derived from this monomer show superior mechanical properties due to reduced chain entanglement .
Advanced: How are hazardous intermediates managed during synthesis?
Methodological Answer:
Maleic anhydride and nickel catalysts (e.g., [NiCl₂(PPh₃)₂]) require handling in fume hoods with NIOSH-approved respirators. Waste is neutralized with sodium bicarbonate before disposal. Safety protocols include emergency showers, PPE (gloves, lab coats), and adherence to GHS hazard codes (H315, H350) .
Basic: How do researchers verify the novelty of synthesized this compound derivatives?
Methodological Answer:
Cross-reference with SciFinder or Reaxys for prior art. Compare melting points, IR spectra, and XRD patterns with literature. Novelty is confirmed if analytical data (e.g., TGA curves, NMR shifts) deviate from known compounds .
Advanced: What computational methods validate crystallographic and spectroscopic data?
Methodological Answer:
Density functional theory (DFT) calculates optimized geometries and vibrational frequencies, which are matched with experimental IR peaks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
